molecular formula C9H11N3O B13844814 N'-anilino-2-oxopropanimidamide

N'-anilino-2-oxopropanimidamide

Cat. No.: B13844814
M. Wt: 177.20 g/mol
InChI Key: WFBLARNTYZWANF-UHFFFAOYSA-N
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Description

N’-anilino-2-oxopropanimidamide is an organic compound that belongs to the class of anilines. Anilines are aromatic amines derived from benzene, where one hydrogen atom is replaced by an amino group. This compound is characterized by the presence of an aniline group attached to a propanimidamide backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-2-oxopropanimidamide typically involves the reaction of aniline with a suitable precursor. One common method is the nitration-reduction pathway, where benzene is first nitrated to form nitrobenzene, which is then reduced to aniline. The aniline is then reacted with a propanimidamide precursor under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of N’-anilino-2-oxopropanimidamide often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of transition-metal catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-anilino-2-oxopropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .

Scientific Research Applications

N’-anilino-2-oxopropanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-anilino-2-oxopropanimidamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-anilino-2-oxopropanimidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N'-anilino-2-oxopropanimidamide

InChI

InChI=1S/C9H11N3O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H2,10,12)

InChI Key

WFBLARNTYZWANF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)N

Origin of Product

United States

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